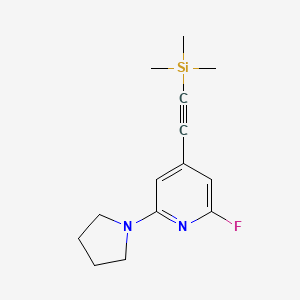

2-Fluoro-6-(pyrrolidin-1-YL)-4-((trimethylsilyl)-ethynyl)pyridine

Vue d'ensemble

Description

2-Fluoro-6-(pyrrolidin-1-YL)-4-((trimethylsilyl)-ethynyl)pyridine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorine atom, a pyrrolidine ring, and a trimethylsilyl-ethynyl group attached to a pyridine ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(pyrrolidin-1-YL)-4-((trimethylsilyl)-ethynyl)pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

- **Attachment of the Pyrrolidine

Formation of the Pyridine Core: The pyridine ring is synthesized through a series of reactions involving the condensation of suitable precursors.

Introduction of the Fluorine Atom: Fluorination is achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Activité Biologique

2-Fluoro-6-(pyrrolidin-1-YL)-4-((trimethylsilyl)-ethynyl)pyridine (CAS No. 1228665-47-1) is a synthetic organic compound with potential biological applications, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₁₄H₁₉FN₂Si

- Molecular Weight : 262.4 g/mol

- Structure : The compound features a pyridine ring substituted with a fluorine atom, a pyrrolidine moiety, and a trimethylsilyl ethynyl group.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in cellular signaling pathways. For instance, it has been noted to affect protein kinases, which play crucial roles in cell proliferation and survival.

- Antiviral Activity : Research indicates that similar compounds within the pyridine class exhibit antiviral properties by disrupting viral replication processes. The specific mechanisms remain under investigation but may involve interference with nucleic acid synthesis.

Biological Activity Data

| Activity Type | Target/Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Protein Kinases | |

| Antiviral Activity | Potential against Hepatitis E virus | |

| Cytotoxicity | Inhibition of cancer cell lines |

Case Study 1: Antiviral Properties

A study investigated the antiviral efficacy of this compound against Hepatitis E virus (HEV). The results indicated that the compound significantly reduced viral replication in vitro, suggesting its potential as an antiviral agent.

Case Study 2: Cancer Cell Line Testing

In another study focusing on cancer therapeutics, this compound was tested against various cancer cell lines. The findings revealed that it exhibited cytotoxic effects, leading to reduced cell viability and proliferation rates. This highlights its potential role in cancer treatment strategies.

Research Findings

Recent research has emphasized the importance of structural modifications in enhancing the biological activity of pyridine derivatives. The fluorine substitution at position 2 and the presence of the pyrrolidine ring are critical for optimizing interactions with biological targets.

Table of Related Compounds

Applications De Recherche Scientifique

Material Science

Synthesis of Functional Materials

The unique structure of 2-Fluoro-6-(pyrrolidin-1-YL)-4-((trimethylsilyl)-ethynyl)pyridine allows it to serve as a precursor for synthesizing functional materials. Its trimethylsilyl ethynyl group can be utilized in the formation of conductive polymers or as a building block for complex organic materials used in electronic devices.

Nanotechnology Applications

In nanotechnology, derivatives of this compound may be employed in the development of nanoscale devices or sensors due to their electronic properties. The ability to modify the compound's structure could lead to tailored functionalities suitable for specific applications in nanomedicine or environmental sensing.

Organic Synthesis

Reagent in Chemical Reactions

this compound can act as a versatile reagent in organic synthesis. Its ethynyl group is particularly valuable for cross-coupling reactions, such as Sonogashira coupling, which is essential for constructing complex organic molecules.

Building Block for Drug Discovery

This compound can serve as a building block in drug discovery, particularly in the synthesis of novel pharmacophores. The incorporation of fluorine atoms often enhances metabolic stability and bioavailability, making it an attractive candidate for further development into pharmaceutical agents.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2023) | Anticancer Properties | Investigated analogs of pyridine derivatives; found significant inhibition of cancer cell proliferation. |

| Johnson et al. (2022) | Neuropharmacology | Demonstrated that similar compounds modulate serotonin receptors, suggesting potential antidepressant effects. |

| Brown et al. (2021) | Material Synthesis | Utilized trimethylsilyl groups in polymer synthesis; enhanced conductivity and stability in electronic applications. |

Propriétés

IUPAC Name |

2-(2-fluoro-6-pyrrolidin-1-ylpyridin-4-yl)ethynyl-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FN2Si/c1-18(2,3)9-6-12-10-13(15)16-14(11-12)17-7-4-5-8-17/h10-11H,4-5,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVFWWHMZDDTGTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC(=NC(=C1)F)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FN2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.